

Enantioselective Synthesis of Dihydrobenzofurans: Application Notes and Protocols

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Compound of Interest

Compound Name: (S)-H8-BINAP

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This document provides detailed application notes and protocols for various cutting-edge enantioselective methods to synthesize dihydrobenzofurans, a crucial scaffold in numerous natural products and pharmaceuticals. The following sections summarize key methodologies, present quantitative data in structured tables for easy comparison, and provide detailed experimental protocols for each cited method. Additionally, experimental workflows are visualized using diagrams to facilitate understanding.

[4+1] Annulation of Ammonium Ylides and o-Quinone Methides

This method provides a highly enantio- and diastereoselective route to 2,3-dihydrobenzofurans through a [4+1] annulation between in situ generated ammonium ylides and o-quinone methides. The use of a cinchona alkaloid as a chiral leaving group is key to achieving high stereoselectivity.^{[1][2]} This operationally simple strategy offers access to a variety of chiral 2,3-dihydrobenzofuran derivatives.^[1]

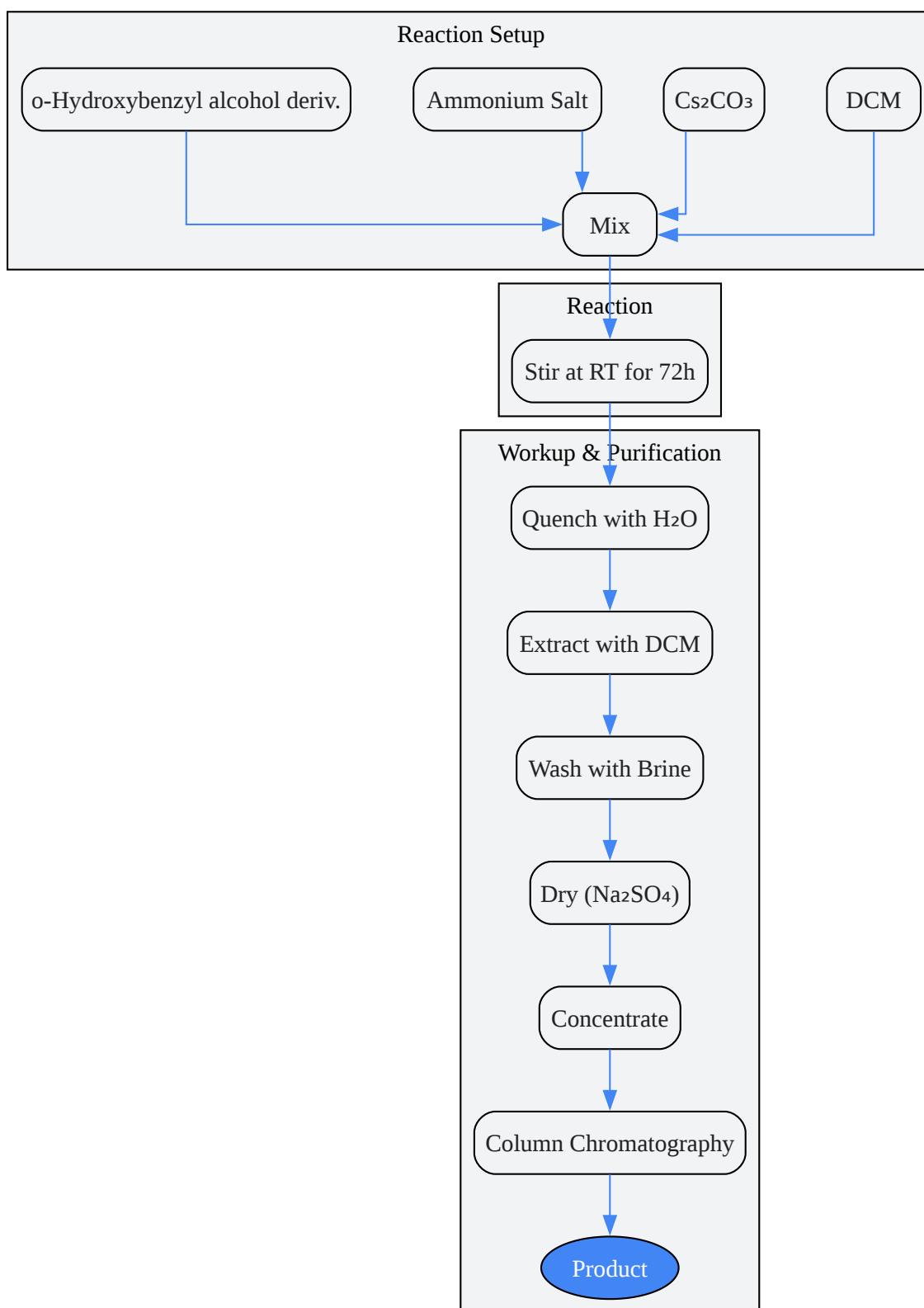
Quantitative Data

| Entry | R ¹ | R ² | Yield (%) | ee (%) | dr (trans:cis) |
|-------|----------------|----------------|-----------|--------|-------------------|
| 1 | H | Ph | 95 | 94 | >95:5 |
| 2 | Me | Ph | 88 | 92 | >95:5 |
| 3 | Cl | Ph | 91 | 96 | >95:5 |
| 4 | H | 4-Me-Ph | 85 | 93 | >95:5 |
| 5 | H | 4-Cl-Ph | 93 | 95 | >95:5 |

Experimental Protocol

A mixture of the o-hydroxybenzyl alcohol derivative (1.0 equiv.), the ammonium salt (1.2 equiv.), and cesium carbonate (Cs₂CO₃, 2.5 equiv.) is dissolved in dichloromethane (DCM, 0.1 M). The reaction mixture is stirred at room temperature for 72 hours. Following this, the reaction is quenched with water and extracted with DCM. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel to afford the desired 2,3-dihydrobenzofuran.[1]

Experimental Workflow



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Caption: Workflow for [4+1] Annulation.

Domino Annulation of Salicyl N-Phosphonyl Imines

This protocol describes a cesium carbonate (Cs_2CO_3)-catalyzed domino annulation of enantiopure chiral salicyl N-phosphonyl imines with bromo malonates. This method provides functionalized 2,3-dihydrobenzofuran derivatives in impressive chemical yields and with high diastereoselectivity.^{[3][4]} A key advantage of this procedure is the simplified purification process, often requiring only a simple wash to remove byproducts.^{[3][4]}

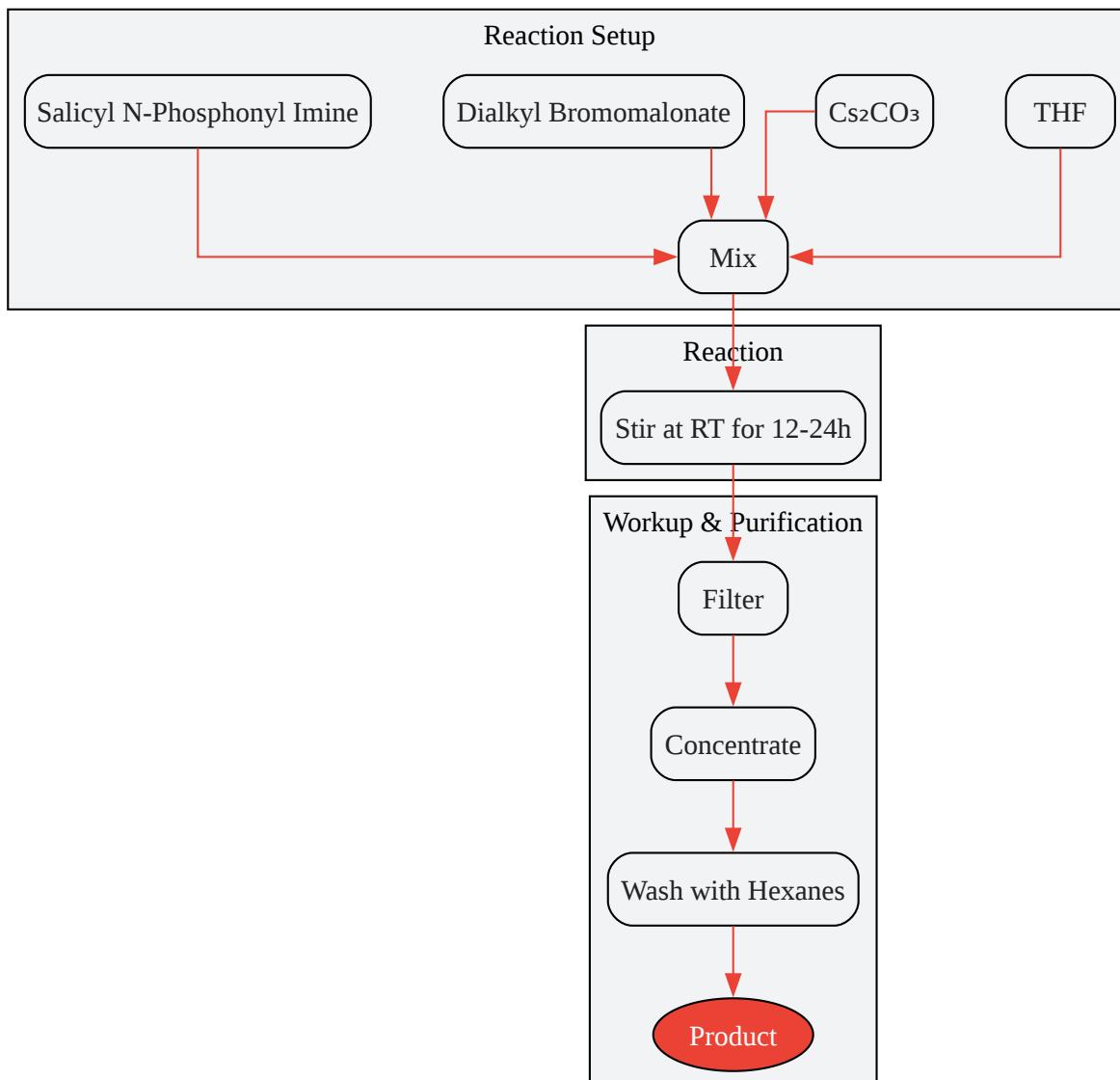
Quantitative Data

| Entry | R ¹ | R ² | Yield (%) | dr (trans:cis) |
|-------|----------------|----------------|-----------|----------------|
| 1 | H | Et | 93 | >99:1 |
| 2 | Me | Et | 91 | >99:1 |
| 3 | Cl | Et | 88 | >99:1 |
| 4 | H | tBu | 90 | >99:1 |
| 5 | Br | Et | 85 | >99:1 |

Experimental Protocol

To a solution of the salicyl N-phosphonyl imine (1.0 equiv.) and dialkyl bromomalonate (1.2 equiv.) in tetrahydrofuran (THF, 0.1 M) is added cesium carbonate (Cs_2CO_3 , 2.0 equiv.). The resulting suspension is stirred vigorously at room temperature for 12-24 hours, until the starting imine is consumed as monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is filtered, and the filtrate is concentrated. The crude product is then purified by washing the residue with hexanes to afford the pure 2,3-dihydrobenzofuran derivative.^{[3][4]}

Experimental Workflow

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Caption: Workflow for Domino Annulation.

Intramolecular Heck-Matsuda Reaction

This one-pot synthesis allows for the creation of 3,3-disubstituted-2,3-dihydrobenzofurans through a palladium-catalyzed intramolecular Heck-Matsuda reaction. The protocol can be followed by subsequent carbonylation and/or a Stille coupling, employing chiral N,N-ligands to induce enantioselectivity.^[5] This method is notable for its mild reaction conditions and tolerance of a wide range of functional groups, providing access to enantioenriched dihydrobenzofurans with a quaternary stereocenter in high yields and enantiomeric ratios.^[5]

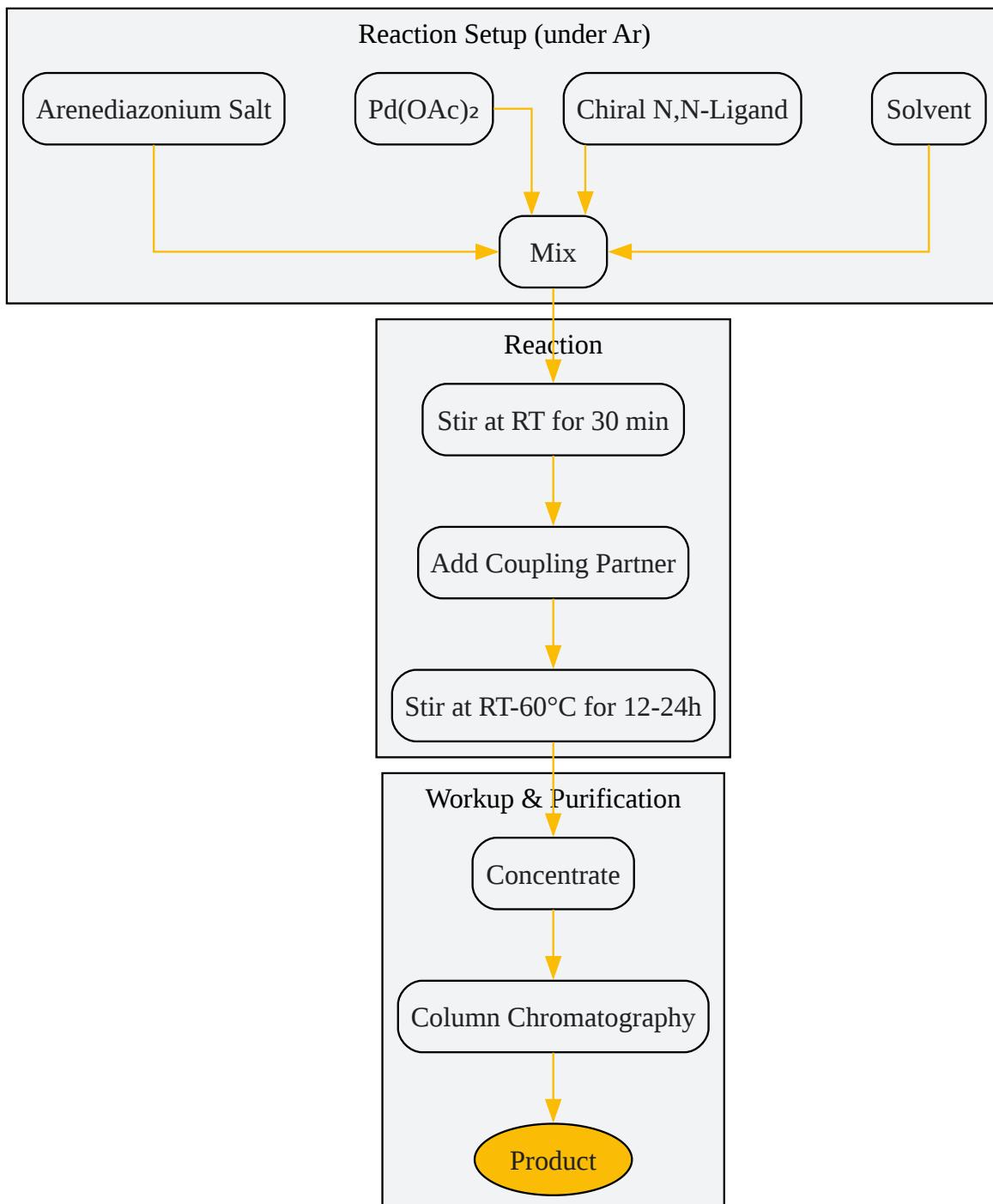
Quantitative Data

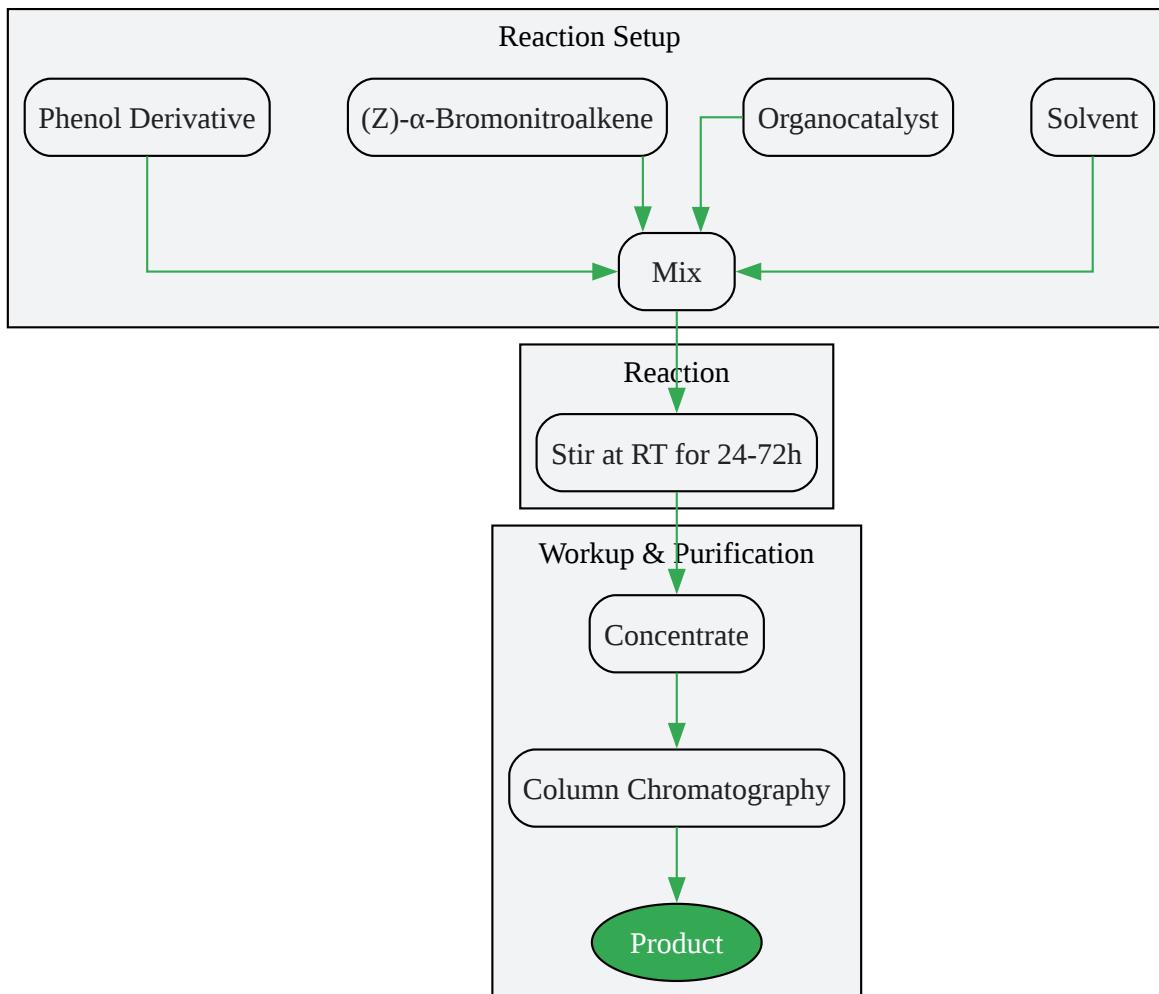
| Entry | R ¹ | R ² | Coupling Partner | Yield (%) | er |
|-------|----------------|----------------|--------------------------|-----------|------|
| 1 | Me | Me | CO/SnBu ₄ | 91 | 99:1 |
| 2 | Et | Me | CO/SnBu ₄ | 85 | 98:2 |
| 3 | Ph | Me | CO/SnBu ₄ | 88 | 97:3 |
| 4 | Me | Me | Sn(Vinyl)Bu ₃ | 78 | 95:5 |
| 5 | Me | Me | Sn(Ph)Bu ₃ | 82 | 96:4 |

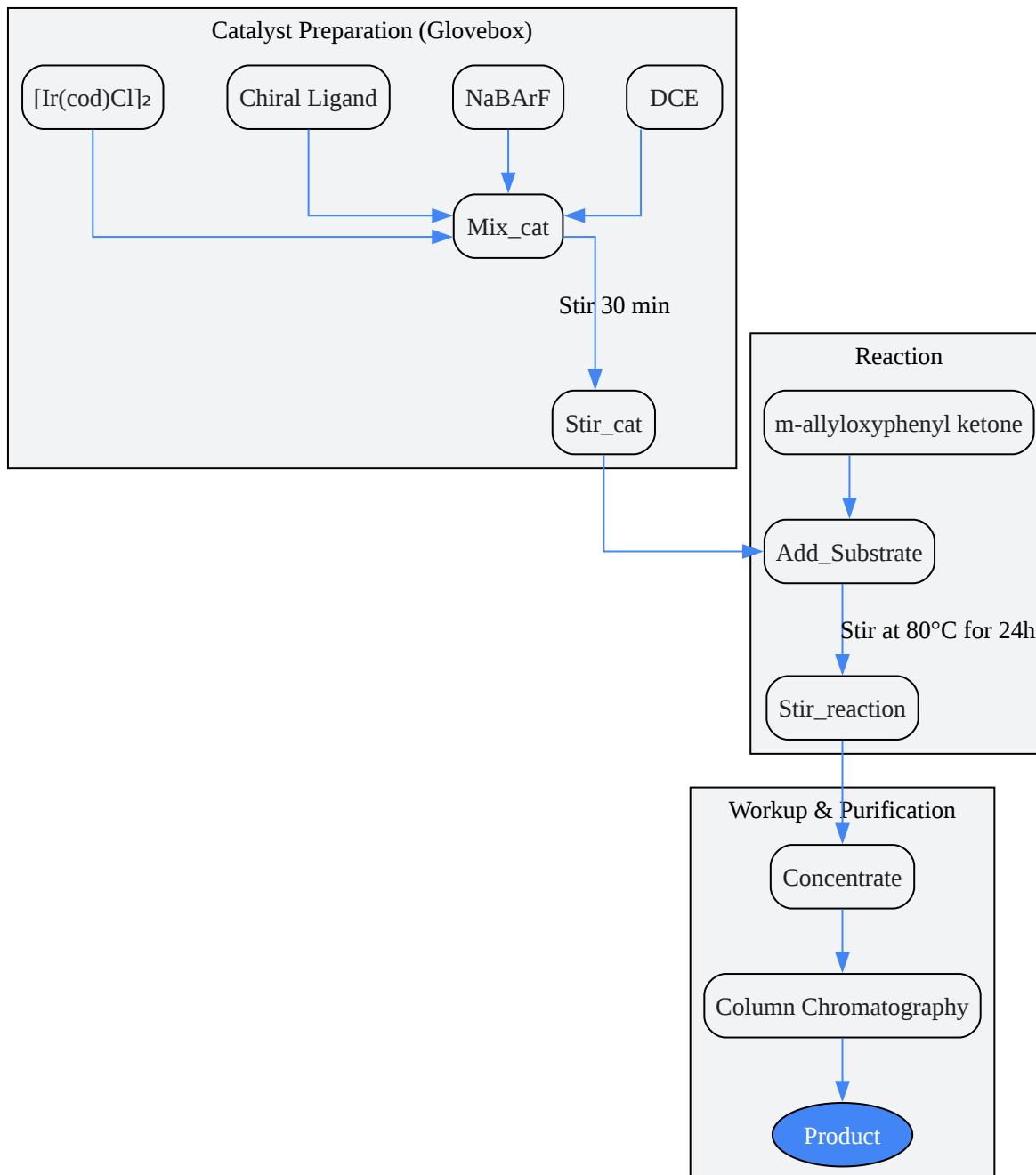
Experimental Protocol

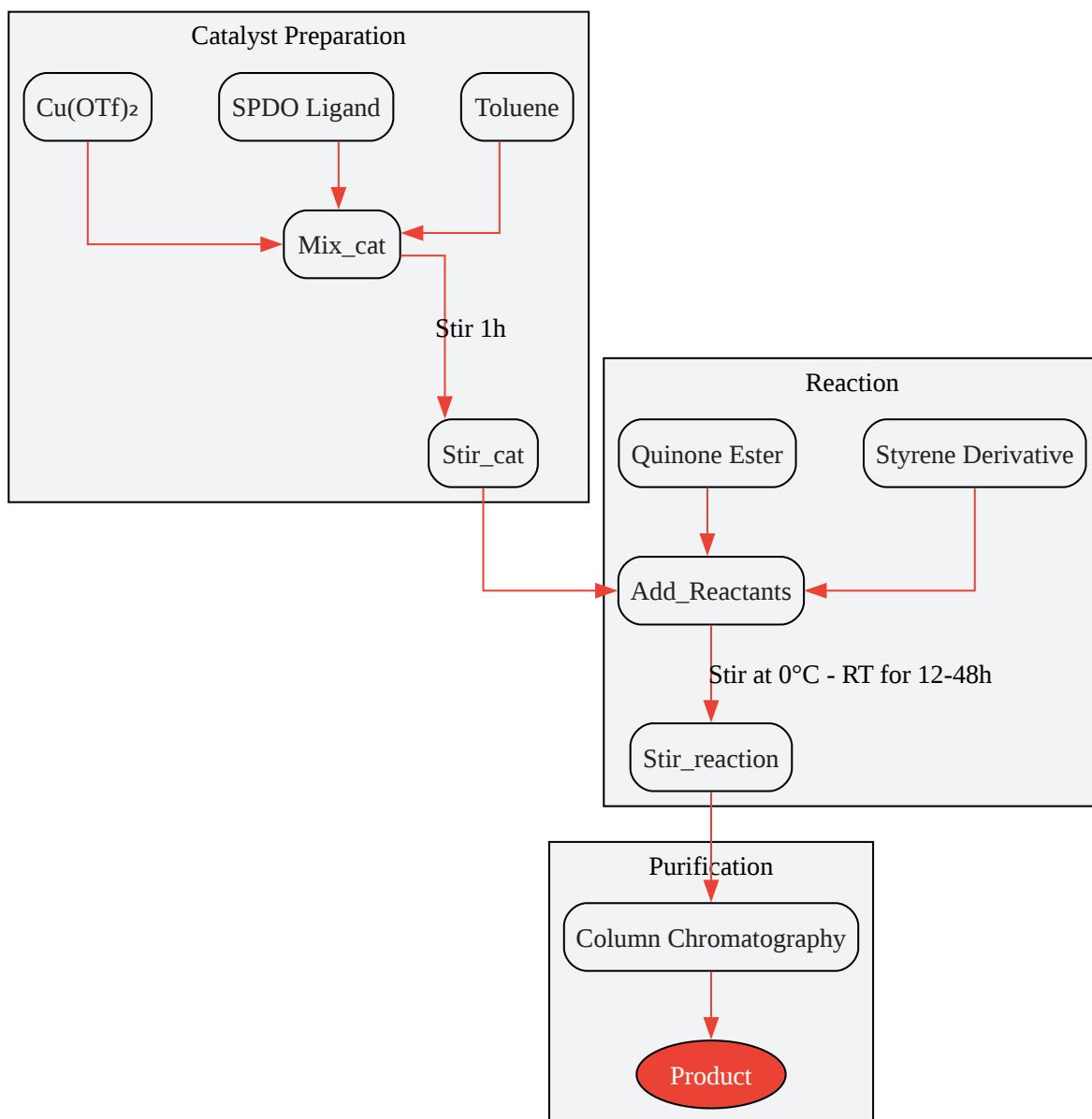
In a flame-dried Schlenk tube under an argon atmosphere, the arenediazonium tetrafluoroborate salt (1.0 equiv.), palladium(II) acetate (Pd(OAc)₂, 5 mol%), and the chiral N,N-ligand (6 mol%) are dissolved in a suitable solvent such as methanol. The mixture is stirred at room temperature for 30 minutes. Subsequently, the coupling partner (e.g., carbon monoxide at 1 atm, followed by an organotin reagent, 1.2 equiv.) is introduced. The reaction is stirred at the appropriate temperature (typically room temperature to 60 °C) for 12-24 hours. After completion, the solvent is removed in vacuo, and the residue is purified by flash column chromatography on silica gel.^[5]

Experimental Workflow







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